Panaxydol

描述

人参多炔醇是一种生物活性多炔化合物,来源于人参和三七的根部。它以其强大的药用特性而闻名,包括神经保护、抗炎和抗癌作用。人参多炔醇是中药的重要组成部分,并因其治疗潜力而被广泛研究。

准备方法

合成路线和反应条件: 人参多炔醇可以通过多种方法合成,包括脂肪酸的脱羧。一种常见的合成路线是使用地榆醇作为中间体。该过程通常包括以下步骤:

提取: 将人参根部洗净,切成块,用液氮冷冻,然后冷冻干燥。

标记实验: 在田间条件下向植物提供二氧化碳,或在无菌根培养中补充标记的葡萄糖。

工业生产方法: 人参多炔醇的工业生产涉及使用溶剂(如含水醇溶液或丙二醇)从人参根部提取。提取过程可能包括渗滤、真空浓缩和干燥。 所用溶剂可能会有所不同,包括乙醇、丁二醇和葵花籽油等 .

化学反应分析

反应类型: 人参多炔醇会发生各种化学反应,包括:

氧化: 人参多炔醇可以氧化形成活性氧物种,这在其抗癌特性中发挥作用。

还原: 还原反应可以改变人参多炔醇的多炔结构。

取代: 取代反应可以在人参多炔醇分子中引入不同的官能团。

常用试剂和条件:

氧化: 在受控条件下可以使用过氧化氢和氧气等试剂。

还原: 可以使用硼氢化钠等还原剂。

取代: 可以使用各种有机试剂,具体取决于所需的官能团。

主要产物: 这些反应形成的主要产物包括具有改变的生物活性的修饰的多炔化合物 .

科学研究应用

Anticancer Properties

Mechanism of Action:

Panaxydol has been shown to induce apoptosis in cancer cells primarily through the activation of the epidermal growth factor receptor (EGFR) and subsequent endoplasmic reticulum (ER) stress. This process involves:

- Calcium Signaling: this compound triggers an increase in cytoplasmic calcium levels, which activates calmodulin-dependent kinase II (CaMKII) and TGF-β-activated kinase (TAK1), leading to p38 and JNK activation .

- ER Stress Response: The unfolded protein response is activated, particularly through the PERK pathway, which enhances the expression of C/EBP homologous protein (CHOP) and Bim, promoting mitochondrial dysfunction and apoptosis .

In Vivo Studies:

Research has demonstrated that this compound suppresses tumor growth in both syngeneic and xenogeneic mouse models. Notably, it has shown effectiveness against non-small cell lung cancer (NSCLC) by inducing G1 cell cycle arrest and down-regulating key cell cycle proteins .

Neuroprotective Effects

Peripheral Nerve Regeneration:

Studies have indicated that this compound promotes sensory and motor recovery in models of peripheral nerve injury. In a rat model of sciatic nerve transection, administration of this compound enhanced myelination and functional recovery through:

- Neurotrophic Factor Stimulation: It stimulates Schwann cells to express neurotrophic factors that are crucial for nerve repair .

- Cell Protection: In vitro studies show that this compound protects neurons from oxidative stress-induced damage by modulating apoptotic pathways .

Anti-inflammatory and Ferroptosis Inhibition

Acute Lung Injury Model:

this compound has been investigated for its role in mitigating acute lung injury (ALI) induced by lipopolysaccharides (LPS). Key findings include:

- Reduction of Inflammation: this compound significantly decreased markers of pulmonary inflammation and edema in treated mice .

- Ferroptosis Modulation: It inhibits ferroptosis—a regulated form of necrosis—thereby reducing inflammation associated with ALI. The Keap1-Nrf2/HO-1 pathway is upregulated, enhancing the antioxidant response .

Comparative Efficacy

The following table summarizes the efficacy of this compound across different applications based on recent studies:

作用机制

人参多炔醇通过多种分子机制发挥作用:

相似化合物的比较

人参多炔醇通常与其他多炔化合物(如人参炔醇和胡萝卜素)进行比较。这些化合物具有相似的结构,但它们的生物活性不同:

人参炔醇: 另一种存在于人参中的多炔化合物,以其抗癌特性而闻名.

胡萝卜素: 存在于多种植物中,包括胡萝卜,以其抗炎和抗癌作用而闻名.

人参多炔醇的独特性: 人参多炔醇的独特之处在于其强大的神经保护作用及其促进神经再生的能力,这在其他类似化合物中并不明显 .

通过了解人参多炔醇的详细特性和应用,研究人员可以进一步探索其在各个科学和医学领域的潜力。

生物活性

Panaxydol, a bioactive compound derived from Panax ginseng , has garnered significant attention in recent years for its diverse biological activities, particularly in cancer treatment and inflammation modulation. This article provides a comprehensive overview of the biological activity of this compound, supported by detailed research findings, data tables, and case studies.

Overview of this compound

This compound is classified as a polyacetylene compound and is one of the key constituents of ginseng roots. It is known for its potential health benefits, including anticancer, anti-inflammatory, and neuroprotective effects. Research has demonstrated its ability to induce apoptosis in cancer cells and modulate various signaling pathways associated with inflammation and oxidative stress.

Recent studies have elucidated the mechanisms by which this compound exerts its anticancer effects. One pivotal study highlighted that this compound induces apoptosis through the activation of the epidermal growth factor receptor (EGFR) and subsequent endoplasmic reticulum (ER) stress. This process involves:

- EGFR Activation : Upon exposure to this compound, EGFR is activated, which is crucial for triggering apoptosis in cancer cells.

- Calcium Signaling : The activation leads to increased intracellular calcium levels ([Ca]), which further activates pathways involving calmodulin-dependent protein kinases (CaMKII) and p38/JNK signaling pathways.

- Mitochondrial Dysfunction : Elevated calcium levels contribute to mitochondrial Ca uptake, oxidative stress, and ultimately apoptosis through the induction of pro-apoptotic factors like Bim .

In Vivo Studies

In vivo experiments using syngeneic and xenogeneic mouse models have shown that this compound significantly suppresses tumor growth. For instance, tumor burden was notably reduced in mice treated with this compound compared to control groups, indicating its potential as an effective anticancer agent .

Modulation of Ferroptosis

Another significant aspect of this compound's biological activity is its ability to modulate inflammation through the inhibition of ferroptosis—a regulated form of necrosis associated with inflammatory responses. A study investigating LPS-induced acute lung injury (ALI) demonstrated that:

- Protective Effects : Administration of this compound reduced lung edema, inflammation, and ferroptosis in mice models.

- Molecular Pathways : It was found to upregulate the Keap1-Nrf2/HO-1 pathway , which plays a critical role in cellular defense against oxidative stress and inflammation .

Data Summary

| Treatment Group | Total Protein (mg/ml) | Total Cell Number (10) | Neutrophil Percentage (%) |

|---|---|---|---|

| Control | 0.2 ± 0.02 | 0.85 ± 0.12 | 4.32 ± 0.55 |

| LPS | 0.95 ± 0.11* | 4.58 ± 0.45* | 46.8 ± 5.21* |

| PX + LPS | 0.45 ± 0.05# | 2.51 ± 0.23# | 17.23 ± 1.82# |

| Fe + LPS | 1.32 ± 0.22# | 5.94 ± 0.50# | 65.78 ± 6.53# |

| PX + Fe + LPS | 0.51 ± 0.1& | 3.25 ± 0.42& | 25.64 ± 2.98& |

*Data are expressed as mean ± SEM; significant differences indicated by asterisks compare with control group .

Neuroprotective Effects

Emerging research also suggests that this compound may possess neuroprotective properties, potentially benefiting conditions such as neurodegenerative diseases and non-alcoholic steatohepatitis (NASH). Its ability to inhibit the NLRP3 inflammasome has been linked to reduced tissue inflammation and improved outcomes in models of NASH .

Case Studies and Future Directions

Several case studies have documented the therapeutic potential of this compound in various disease models:

- Cancer Models : Studies consistently show reduced tumor growth rates when this compound is administered alongside conventional therapies.

- Inflammatory Disorders : Clinical observations indicate improvements in symptoms associated with ALI when treated with this compound.

Future research should focus on clinical trials to ascertain the efficacy of this compound in human subjects and explore its mechanisms further.

属性

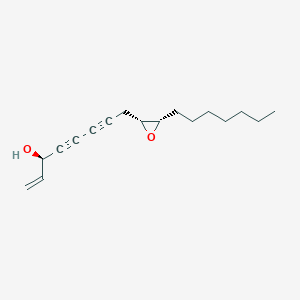

IUPAC Name |

8-(3-heptyloxiran-2-yl)oct-1-en-4,6-diyn-3-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H24O2/c1-3-5-6-7-10-13-16-17(19-16)14-11-8-9-12-15(18)4-2/h4,15-18H,2-3,5-7,10,13-14H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVLDSGIQZAFIAN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCC1C(O1)CC#CC#CC(C=C)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H24O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10415267 | |

| Record name | Panaxydol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10415267 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

114718-63-7, 72800-72-7 | |

| Record name | Panaxydol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10415267 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Panaxydol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034000 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。